5-Bromonicotinaldehyde

Description

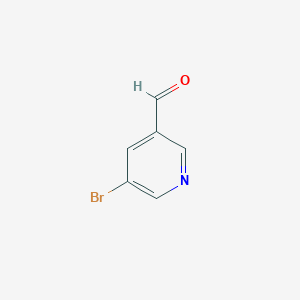

Structure

3D Structure

Properties

IUPAC Name |

5-bromopyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO/c7-6-1-5(4-9)2-8-3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGUVGKAEOFPLDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382808 | |

| Record name | 5-Bromonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113118-81-3 | |

| Record name | 5-Bromonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-3-pyridinecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromonicotinaldehyde: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromonicotinaldehyde (B46077), a halogenated pyridine (B92270) derivative, serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its unique structural features, including the reactive aldehyde group and the bromine-substituted pyridine ring, make it a versatile precursor for a wide range of complex molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of this compound, with a focus on experimental protocols and its role in the synthesis of biologically active molecules.

Chemical Properties and Structure

This compound is a solid at room temperature.[1] Its fundamental chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄BrNO | [1] |

| Molecular Weight | 186.01 g/mol | [1] |

| CAS Number | 113118-81-3 | [1] |

| Appearance | Solid | [1] |

| Melting Point | 98-102 °C | [2] |

| Boiling Point | 251.1 °C (Predicted) | [2] |

| Density | 1.683 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and acetone. | [3] |

Structure:

The structure of this compound is characterized by a pyridine ring substituted with a bromine atom at the 5-position and a formyl (aldehyde) group at the 3-position. This arrangement of functional groups imparts specific reactivity to the molecule, making it a valuable intermediate in synthetic chemistry.

| Identifier | String |

| SMILES | O=Cc1cncc(Br)c1 |

| InChI | InChI=1S/C6H4BrNO/c7-6-1-5(4-9)2-8-3-6/h1-4H |

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aldehyde proton. The aldehyde proton would appear significantly downfield.

¹³C NMR: The carbon NMR spectrum will exhibit signals for the six carbon atoms in the molecule, with the carbonyl carbon of the aldehyde group appearing at a characteristic downfield chemical shift.

Reactivity and Key Reactions

The chemical reactivity of this compound is dominated by the aldehyde functional group and the carbon-bromine bond on the pyridine ring. These sites allow for a variety of chemical transformations, making it a versatile synthetic intermediate.

Suzuki Coupling

The bromine atom on the pyridine ring readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl substituents at the 5-position of the pyridine ring.

Wittig Reaction

The aldehyde group is susceptible to nucleophilic attack and is commonly employed in olefination reactions like the Wittig reaction. This allows for the conversion of the formyl group into a carbon-carbon double bond, providing a route to a wide array of vinyl-substituted pyridine derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Synthesis of this compound

A common method for the preparation of this compound involves the bromination of nicotinic acid followed by conversion of the resulting 5-bromonicotinic acid to the aldehyde. A Russian patent describes a method that includes treating nicotinic acid with thionyl chloride at 75-80°C, followed by bromination at 110-120°C in the presence of a Lewis acid catalyst.[4] The product is then isolated by adjusting the pH with an inorganic base.[4]

A detailed, generalized laboratory-scale procedure based on the principles of nicotinic acid bromination is as follows:

Step 1: Synthesis of 5-Bromonicotinic Acid

-

Materials: Nicotinic acid, thionyl chloride, bromine, powdered iron (optional, as a catalyst).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of nicotinic acid and thionyl chloride is heated.

-

Bromine is added dropwise to the heated mixture. Powdered iron can be added to improve the yield.[5]

-

The reaction mixture is refluxed for several hours.

-

After cooling, the excess thionyl chloride is carefully removed under reduced pressure.

-

The residue is neutralized with a suitable base (e.g., sodium hydroxide (B78521) solution) to precipitate the 5-bromonicotinic acid.[5]

-

The solid is collected by filtration, washed with water, and dried.

-

Step 2: Conversion of 5-Bromonicotinic Acid to this compound

-

Materials: 5-Bromonicotinic acid, a suitable reducing agent (e.g., lithium aluminum hydride under controlled conditions or conversion to an acyl chloride followed by reduction).

-

Procedure (via acyl chloride):

-

5-Bromonicotinic acid is converted to its corresponding acyl chloride by reacting with thionyl chloride or oxalyl chloride.

-

The resulting 5-bromonicotinoyl chloride is then reduced to this compound using a mild reducing agent such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) at low temperature to prevent over-reduction to the alcohol.

-

The reaction is quenched, and the product is extracted with an organic solvent.

-

The organic layer is dried and the solvent is evaporated to yield this compound.

-

Suzuki Coupling of this compound with Phenylboronic Acid

-

Materials: this compound, phenylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or K₂CO₃), and a suitable solvent system (e.g., toluene/water or dioxane/water).

-

Procedure:

-

To a reaction vessel, add this compound, phenylboronic acid (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).

-

Add the degassed solvent system.

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 5-phenylnicotinaldehyde.

-

Wittig Reaction of this compound with Methyltriphenylphosphonium (B96628) Bromide

-

Materials: this compound, methyltriphenylphosphonium bromide, a strong base (e.g., n-butyllithium or potassium tert-butoxide), and an anhydrous aprotic solvent (e.g., THF or diethyl ether).

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in the anhydrous solvent.

-

Cool the suspension to 0 °C and add the strong base dropwise. The formation of the ylide is indicated by a color change (typically to orange or yellow).

-

Stir the mixture at 0 °C for about 30 minutes, then cool to a lower temperature (e.g., -78 °C).

-

Add a solution of this compound in the same anhydrous solvent dropwise to the ylide solution.

-

Allow the reaction to stir at low temperature for a period, then warm to room temperature and stir for several hours.

-

Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 5-bromo-3-vinylpyridine.

-

Applications in Drug Development

This compound is a valuable scaffold in the synthesis of kinase inhibitors, which are a major class of therapeutic agents for cancer and inflammatory diseases. The pyridine core is a common feature in many kinase inhibitors, and the bromine and aldehyde functionalities of this compound provide handles for the introduction of various pharmacophoric groups.

Role in Kinase Inhibitor Synthesis

Derivatives of this compound are utilized in the synthesis of inhibitors for several important kinases, including Janus kinases (JAKs) and Spleen Tyrosine Kinase (Syk).[6][7] These kinases are key components of signaling pathways that regulate cell growth, differentiation, and immune responses.[][] Dysregulation of these pathways is implicated in various diseases.

The general strategy involves using the this compound core to construct a larger molecule that can bind to the ATP-binding site of the target kinase, thereby inhibiting its activity. The bromine atom can be used for cross-coupling reactions to introduce substituents that interact with specific residues in the kinase active site, while the aldehyde can be modified to introduce other necessary functional groups.

Below is a logical workflow illustrating the role of this compound in the synthesis of a generic kinase inhibitor.

Safety and Handling

This compound is classified as harmful and an irritant. It is harmful if swallowed and causes skin and serious eye irritation.[10] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis, particularly for the construction of heterocyclic compounds with potential biological activity. Its well-defined reactivity at both the aldehyde and the bromo-substituted positions allows for the strategic and efficient assembly of complex molecular architectures. The experimental protocols and applications outlined in this guide are intended to provide researchers and drug development professionals with a solid foundation for utilizing this important building block in their synthetic endeavors. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the importance of versatile intermediates like this compound in medicinal chemistry is set to increase.

References

- 1. rsc.org [rsc.org]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. RU2070193C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

- 5. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

- 6. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and development of spleen tyrosine kinase (SYK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical studies on the electronic properties of 5-Bromonicotinaldehyde

An In-depth Technical Guide on the Theoretical Electronic Properties of 5-Bromonicotinaldehyde

Abstract

This compound is a halogenated pyridine (B92270) derivative of significant interest in medicinal chemistry and materials science. Understanding its electronic properties is crucial for predicting its reactivity, stability, and potential interactions with biological targets. This technical guide provides a comprehensive overview of the theoretical investigation of this compound's electronic characteristics using computational chemistry methods. We delve into the molecular geometry, frontier molecular orbitals (HOMO-LUMO), global reactivity descriptors, and molecular electrostatic potential (MEP) based on Density Functional Theory (DFT) calculations. The data presented herein offers a foundational understanding for researchers, scientists, and drug development professionals engaged in the rational design of novel therapeutic agents and functional materials.

Introduction

Halogenated pyridines are a cornerstone in the development of pharmaceuticals and agrochemicals. The inclusion of a halogen atom, such as bromine, on the pyridine ring can significantly alter a molecule's physicochemical properties, including lipophilicity and metabolic stability. This compound, also known as 5-Bromo-3-pyridinecarboxaldehyde, serves as a versatile building block in the synthesis of more complex molecules like naphthyridines.

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the electronic structure and reactivity of molecules, guiding the rational design of new compounds. By calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, one can predict the molecule's kinetic stability, chemical reactivity, and charge transfer characteristics. This guide outlines the standard theoretical protocols for characterizing the electronic properties of this compound and presents a summary of the expected quantitative results.

Theoretical and Computational Methodologies

The electronic properties of this compound are investigated using quantum chemical calculations. The methodologies described are standard practices in the field and are based on protocols applied to similar molecular systems.

Geometry Optimization and Vibrational Analysis

The initial step involves optimizing the molecular geometry of this compound to find its most stable, lowest-energy conformation. This is typically performed using DFT with a functional like Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). A common and robust basis set for such calculations is 6-311++G(d,p), which provides a good balance between accuracy and computational cost. The optimization is followed by a vibrational frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.

Electronic Property Calculations

Following successful geometry optimization, a series of calculations are performed to elucidate the electronic properties. These are executed using the same DFT functional and basis set for consistency.

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the HOMO and LUMO are calculated. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity.

-

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several global reactivity descriptors are calculated using Koopmans' theorem. These include Ionization Potential (IP), Electron Affinity (EA), Electronegativity (χ), Chemical Hardness (η), Chemical Softness (S), and the Electrophilicity Index (ω).

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack. The map is colored according to electrostatic potential, with red indicating electron-rich (negative) regions and blue indicating electron-poor (positive) regions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular charge transfer, hyperconjugative interactions, and to determine the charge distribution on individual atoms (Mulliken atomic charges).

All calculations are typically performed using a computational chemistry software package like Gaussian 09.

Visualizing the Computational Workflow and Key Concepts

To better illustrate the theoretical approach, the following diagrams outline the workflow and the relationships between key electronic properties.

Caption: Computational workflow for determining electronic properties.

An In-depth Technical Guide to 5-Bromonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromonicotinaldehyde, a key building block in synthetic organic chemistry and drug discovery. This document outlines its fundamental chemical identifiers, physical properties, and provides a survey of its applications and synthetic methodologies.

Chemical Identity

This compound is a substituted pyridine (B92270) derivative. Its unique structure, featuring a bromine atom and an aldehyde group on the pyridine ring, makes it a versatile reagent in the synthesis of more complex heterocyclic compounds.

Table 1: Synonyms and Identifiers

| Identifier Type | Value |

| CAS Number | 113118-81-3[1][2][3][4] |

| IUPAC Name | 5-bromopyridine-3-carbaldehyde |

| Synonyms | 5-Bromopyridine-3-carboxaldehyde[1], 3-Bromopyridine-5-carboxaldehyde[1], 3-Bromo-5-formylpyridine[1][5], 5-Bromo-3-pyridinecarboxaldehyde[2][3][6][7][8] |

| Molecular Formula | C₆H₄BrNO[2][3][4] |

| Molecular Weight | 186.01 g/mol [3][4] |

| InChI Key | NGUVGKAEOFPLDT-UHFFFAOYSA-N[2] |

| MDL Number | MFCD03265758[1] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | White to off-white crystalline powder or solid[2][5] |

| Purity | Typically >96-98%[2][5] |

| Melting Point | 96.0 to 100.0 °C |

Logical Relationship: Synthesis of this compound

The synthesis of this compound can be approached through various synthetic routes. A common strategy involves the oxidation of the corresponding alcohol, 5-bromo-3-(hydroxymethyl)pyridine, or the reduction of a corresponding ester or nitrile. The logical workflow for a generalized synthesis is depicted below.

Caption: Generalized synthetic workflow for this compound.

Experimental Workflow: A Representative Synthetic Protocol

A common laboratory-scale synthesis of this compound involves the oxidation of 5-bromo-3-(hydroxymethyl)pyridine. The following diagram illustrates a typical experimental workflow for this conversion.

Caption: Experimental workflow for the oxidation of 5-bromo-3-(hydroxymethyl)pyridine.

References

- 1. 113118-81-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. watson-int.com [watson-int.com]

- 5. 5-Bromo-3-pyridinecarboxaldehyde 113118-81-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 113118-81-3|this compound|BLD Pharm [bldpharm.com]

- 8. This compound | 5-Bromo-3-pyridinecarboxaldehyde | Pyridines | Ambeed.com [ambeed.com]

In-Depth Technical Guide: Solubility and Stability of 5-Bromonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromonicotinaldehyde, a halogenated pyridine (B92270) derivative, is a key building block in medicinal chemistry and drug development. Its utility in the synthesis of complex molecules, including potential therapeutic agents, necessitates a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering detailed experimental protocols and data presentation to support its effective use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₄BrNO | [1] |

| Molecular Weight | 186.01 g/mol | [1] |

| Appearance | Off-white to light yellow solid/crystal | [1] |

| Melting Point | 98-102 °C | [1] |

| Partition Coefficient (LogP) | 1.373 | [1] |

| CAS Number | 113118-81-3 | [1] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or key intermediate is critical for its formulation, delivery, and biological activity. While specific quantitative data for this compound in a wide range of organic solvents is not extensively published, a known solubility in Dimethyl Sulfoxide (DMSO) is reported.[2] Based on its structure—a moderately polar aromatic aldehyde—a qualitative solubility profile in common laboratory solvents can be inferred, as detailed in Table 2. A detailed experimental protocol for quantitative solubility determination is provided in Section 5.1.

Table 2: Solubility Data of this compound

| Solvent | Polarity Index | Predicted Solubility | Quantitative Data (if available) |

| Water | 9.0 | Low | Not available |

| Methanol | 6.6 | Soluble | Not available |

| Ethanol | 5.2 | Soluble | Not available |

| Isopropanol | 4.3 | Moderately Soluble | Not available |

| Acetonitrile | 6.2 | Soluble | Not available |

| Acetone | 5.1 | Soluble | Not available |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Highly Soluble | 100 mg/mL (with sonication)[2] |

| Tetrahydrofuran (THF) | 4.2 | Soluble | Not available |

| Dichloromethane (DCM) | 3.4 | Moderately Soluble | Not available |

| Toluene | 2.4 | Sparingly Soluble | Not available |

| Hexane | 0.0 | Insoluble | Not available |

Stability Profile and Degradation Pathways

Understanding the stability of this compound is crucial for defining storage conditions, predicting shelf-life, and identifying potential impurities. The presence of an aldehyde functional group and a bromo-substituted pyridine ring suggests susceptibility to specific degradation pathways.

Key Stability Considerations:

-

Oxidation: Aldehydes are prone to oxidation to the corresponding carboxylic acid (5-bromonicotinic acid). This can be initiated by atmospheric oxygen, especially in the presence of light or metal ions.[3]

-

Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. It is noted to be a light-sensitive compound.

-

Thermal Degradation: Elevated temperatures can accelerate degradation processes. While the solid form is relatively stable up to its melting point, long-term exposure to heat, even at temperatures below melting, can lead to decomposition.

-

Hydrolysis: The C-Br bond on the pyridine ring could be susceptible to hydrolysis under certain pH conditions, though this is generally less facile than on aliphatic systems.

Storage Recommendations: Based on available data, this compound should be stored at refrigerated temperatures (2-8°C), under an inert atmosphere (e.g., nitrogen or argon), and protected from light.[2] For solutions, storage at -20°C to -80°C is recommended to prolong stability.[2]

Experimental Protocols

The following sections provide detailed methodologies for the systematic evaluation of the solubility and stability of this compound.

Protocol for Solubility Determination

This protocol outlines the equilibrium solubility shake-flask method, a standard procedure for determining the solubility of a compound in various solvents.

Objective: To quantitatively determine the solubility of this compound in a range of pharmaceutically relevant solvents at controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetonitrile, etc.)

-

Vials with screw caps

-

Calibrated analytical balance

-

Shaking incubator or orbital shaker with temperature control

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, ensuring enough solid remains undissolved to confirm saturation.

-

Solvent Addition: Add a known volume of each selected solvent to the corresponding vial.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtrate with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method (see Section 5.3 for a general method) to determine the concentration of this compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Figure 1: Experimental workflow for solubility determination.

Protocol for Forced Degradation Study

Forced degradation (stress testing) is essential to identify potential degradation products and establish the intrinsic stability of the molecule.[4] This protocol is based on ICH Q1A(R2) guidelines.

Objective: To investigate the degradation of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Procedure: A stock solution of this compound (e.g., 1 mg/mL in acetonitrile) is prepared. For each condition, a sample of the stock solution and a blank (solvent only) are subjected to the stress. Samples are analyzed at appropriate time points (e.g., 0, 2, 6, 24, 48 hours). The goal is to achieve 5-20% degradation.

-

Acid Hydrolysis:

-

Mix the stock solution with 0.1 M HCl.

-

Heat at a specified temperature (e.g., 60°C).

-

At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.

-

-

Base Hydrolysis:

-

Mix the stock solution with 0.1 M NaOH.

-

Maintain at room temperature or heat gently (e.g., 40°C).

-

At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Keep at room temperature and protected from light.

-

At each time point, withdraw an aliquot and dilute for HPLC analysis.

-

-

Thermal Degradation:

-

Solution: Heat the stock solution in a sealed vial at an elevated temperature (e.g., 70°C).

-

Solid State: Place the solid compound in an oven at an elevated temperature (e.g., 70°C). At each time point, dissolve a weighed amount for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose the stock solution in a photochemically transparent container (e.g., quartz) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[5][6]

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.

-

Figure 2: Logical workflow for a forced degradation study.

General Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from any degradation products.

Objective: To develop an HPLC method capable of resolving this compound from its potential process impurities and degradation products.

Table 3: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 95:5 (A:B), ramp to 5:95 (A:B) over 20 min, hold for 5 min, return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | UV, e.g., 254 nm or determined by UV scan |

| Injection Volume | 10 µL |

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While comprehensive published data is limited, the provided protocols offer a robust framework for researchers to generate the necessary data for their specific applications. Proper handling and storage, as outlined, are essential to maintain the integrity of this valuable chemical intermediate. The experimental designs presented herein will facilitate the development of stable formulations and robust synthetic processes, ultimately contributing to successful drug development programs.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. asianjpr.com [asianjpr.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. q1scientific.com [q1scientific.com]

- 6. database.ich.org [database.ich.org]

Novel Synthetic Routes to 5-Bromonicotinaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established and novel synthetic routes for the preparation of 5-Bromonicotinaldehyde, a key building block in the synthesis of various pharmaceutical compounds. This document details experimental protocols, presents comparative quantitative data, and visualizes synthetic pathways to aid researchers in selecting and optimizing the most suitable method for their specific needs.

Introduction

This compound is a valuable intermediate in medicinal chemistry, primarily utilized in the synthesis of novel therapeutics. Its pyridine (B92270) core, substituted with both an aldehyde and a bromine atom, allows for diverse downstream functionalization. The aldehyde group serves as a handle for forming carbon-carbon and carbon-nitrogen bonds, while the bromine atom is amenable to various cross-coupling reactions. This guide explores two primary synthetic strategies and introduces promising novel methodologies, focusing on efficiency, scalability, and green chemistry principles.

Established Synthetic Routes

Two well-established methods for the synthesis of this compound are the formylation of 3,5-dibromopyridine (B18299) via a Grignard reaction and a multi-step synthesis commencing with the bromination of nicotinic acid.

Route 1: Grignard Reaction of 3,5-Dibromopyridine

This one-pot synthesis involves the selective formation of a Grignard reagent from 3,5-dibromopyridine, followed by formylation. The use of a stabilizer such as tetramethylethylenediamine (TMEDA) is reported to improve yield and reduce impurities.[1]

Adapted from CN107628990B[1]

Step 1: Grignard Reagent Formation

-

To a 5L reaction vessel, add 250g of 3,5-dibromopyridine, 1000ml of tetrahydrofuran (B95107) (THF), and 150g of tetramethylethylenediamine (TMEDA).

-

Initiate stirring and cool the mixture to 10-15°C using an ice water bath.

-

Slowly add 750ml of isopropyl magnesium chloride (2.6M in THF) dropwise, maintaining the internal temperature at or below 15°C.

-

After the addition is complete, remove the ice water bath and allow the reaction to proceed for 1-2 hours at 20-25°C.

Step 2: Formylation

-

Cool the reaction mixture to 5-10°C using an ice water bath.

-

In a separate flask, dissolve 130g of N,N-Dimethylformamide (DMF) in 100ml of THF.

-

Slowly add the DMF solution dropwise to the Grignard reagent, maintaining the temperature between 10-15°C.

-

Allow the reaction to stir for 30 minutes at this temperature.

Step 3: Work-up and Purification

-

Pour the reaction mixture into ice water and stir for 10 minutes.

-

Allow the layers to separate and collect the organic phase.

-

Wash the organic phase, dry it, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by slurrying in a 6:1 (w/w) mixture of petroleum ether and ethyl acetate (B1210297) for 1 hour at 20-25°C.

-

Filter the solid, wash, and dry to yield this compound.

Route 2: From Nicotinic Acid

This multi-step route begins with the bromination of readily available nicotinic acid to form 5-bromonicotinic acid, a key precursor. This intermediate is then converted to the final aldehyde product.

Step 1: Synthesis of 5-Bromonicotinic Acid

Adapted from RU2039046C1[2]

-

In a suitable reaction vessel, combine 50g (0.406 mol) of nicotinic acid, 70ml (0.96 mol) of thionyl chloride, and 1g (2% w/w) of iron powder.

-

Heat the mixture to 70°C with stirring.

-

Over a period of 2 hours, add 40ml (0.78 mol) of bromine.

-

Reflux the reaction mixture for 6 hours with continuous stirring.

-

After reflux, distill off the excess bromine and thionyl chloride.

-

Cool the residue to 0°C and add a cooled 4N sodium hydroxide (B78521) solution until the pH of the mixture reaches 3.

-

Collect the precipitated 5-bromonicotinic acid by filtration and wash with 100ml of ice water.

-

The product can be further purified by recrystallization from ethanol. An expected yield of up to 87.3% is reported.[2]

Step 2: Conversion of 5-Bromonicotinic Acid to this compound

This conversion can be achieved through the formation of an acyl chloride followed by reduction.

2a. Formation of 5-Bromonicotinoyl Chloride

-

Reflux a mixture of 5-bromonicotinic acid with an excess of thionyl chloride (SOCl₂) for 2-4 hours.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 5-bromonicotinoyl chloride.

2b. Reduction to this compound (Rosenmund Reduction)

-

Dissolve the crude 5-bromonicotinoyl chloride in a suitable solvent such as toluene.

-

Add a palladium on barium sulfate (B86663) catalyst (Pd/BaSO₄), typically 5-10% by weight.

-

Bubble hydrogen gas through the stirred solution at a controlled temperature (often room temperature to 50°C) until the reaction is complete (monitored by TLC or GC).

-

Filter off the catalyst and wash the filtrate.

-

Remove the solvent under reduced pressure to yield this compound.

Novel and Emerging Synthetic Routes

Modern synthetic chemistry aims for more efficient, sustainable, and versatile methods. For the synthesis of this compound, palladium-catalyzed formylation and biocatalytic routes represent the forefront of innovation.

Palladium-Catalyzed Formylation

Palladium-catalyzed carbonylation reactions are a powerful tool for the introduction of a formyl group onto aryl halides. The formylation of aryl bromides using synthesis gas (a mixture of CO and H₂) is a well-studied process.[3][4] This method offers a direct conversion of a C-Br bond to a C-CHO bond.

This approach would directly convert a 3,5-dihalogenated pyridine or a 5-bromopyridine derivative to the corresponding aldehyde.

While a specific, optimized protocol for this compound via this method is not extensively documented in publicly available literature, the general conditions involve a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., cataCXium A), a base, and a solvent like toluene, under pressure with CO and H₂.[5][6] This route is highly attractive for its potential atom economy and directness.

Biocatalytic Reduction of 5-Bromonicotinic Acid

A green and highly selective alternative for the conversion of 5-bromonicotinic acid to the aldehyde is through enzymatic reduction. Carboxylic acid reductases (CARs) are enzymes that can catalyze this transformation under mild, aqueous conditions.[7][8]

This method would replace the chemical reduction step in Route 2 with a biocatalytic one, avoiding harsh reagents and potentially improving selectivity.

The process typically involves using a whole-cell biocatalyst, such as E. coli, engineered to express a suitable CAR. The reaction is performed in an aqueous buffer at or near room temperature. This approach offers high chemoselectivity, reducing the risk of over-reduction to the corresponding alcohol.[7]

Data Presentation and Comparison

The following table summarizes the key quantitative data for the described synthetic routes, allowing for a direct comparison of their efficiencies and conditions.

| Parameter | Route 1: Grignard Reaction | Route 2: From Nicotinic Acid | Route 3: Pd-Catalyzed Formylation (Projected) | Route 4: Biocatalytic Reduction (Projected) |

| Starting Material | 3,5-Dibromopyridine | Nicotinic Acid | 3,5-Dibromopyridine | 5-Bromonicotinic Acid |

| Key Reagents | i-PrMgCl, TMEDA, DMF | Br₂, SOCl₂, Fe, H₂, Pd/BaSO₄ | CO/H₂, Pd(OAc)₂, Phosphine Ligand | CAR enzyme, Whole-cell system |

| Reaction Steps | 1 (one-pot) | 3 | 1 | 1 (from intermediate) |

| Overall Yield | ~66%[1] | ~70-80% (estimated) | Potentially high | Potentially high |

| Temperature | 5-25°C[1] | 0-140°C | ~100°C[5] | Room Temperature |

| Pressure | Atmospheric | Atmospheric | Elevated (e.g., 5 bar)[5] | Atmospheric |

| Key Advantages | One-pot, mild temperatures | Readily available starting material | Direct, high atom economy | Green, mild conditions, high selectivity |

| Key Challenges | Moisture sensitive, requires inert atmosphere | Multiple steps, use of harsh reagents | Requires pressure equipment, catalyst cost | Enzyme availability and stability |

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic pathways. The Grignard reaction of 3,5-dibromopyridine offers a direct and efficient one-pot method with good yields under mild conditions. The multi-step synthesis from nicotinic acid, while longer, utilizes a very inexpensive and abundant starting material.

Novel approaches such as palladium-catalyzed formylation and biocatalysis present exciting opportunities for process improvement. Catalytic methods have the potential to streamline the synthesis, increasing atom economy and reducing waste. Biocatalysis, in particular, aligns with the principles of green chemistry, offering a highly selective and environmentally benign route. The choice of synthetic route will ultimately depend on factors such as available equipment, scale of production, cost considerations, and environmental impact targets. Further research into the optimization and application of these novel routes is warranted to fully realize their potential in the synthesis of this important pharmaceutical intermediate.

References

- 1. Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Palladium-catalyzed formylation of aryl bromides: elucidation of the catalytic cycle of an industrially applied coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydroformylation - Wikipedia [en.wikipedia.org]

- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Selective Enzymatic Transformation to Aldehydes in vivo by Fungal Carboxylate Reductase from Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Production of Aldehydes by Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Health and Safety Information for 5-Bromonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the health and safety information for 5-Bromonicotinaldehyde (CAS No. 113118-81-3). The following sections detail the chemical's hazards, safe handling procedures, and emergency response protocols to ensure the well-being of laboratory and research personnel.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.

GHS Classification Summary Table

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[1] | |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[1] | |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation.[1][2] | |

| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction.[1] | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation.[2][3] |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

Physical and Chemical Data Table

| Property | Value |

| Molecular Formula | C6H4BrNO[1][4] |

| Molecular Weight | 186.01 g/mol [1][4] |

| Appearance | White to Almost white powder to crystal |

| Melting Point | 98-102 °C[2] |

| Purity | >98.0% (GC) |

| Storage Temperature | 2-8°C in a refrigerator[5] |

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure the stability of this compound.

Recommended Handling and Storage Protocols:

-

Handling:

-

Use only in a well-ventilated area, preferably under a chemical fume hood.[6]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3]

-

Wash hands and any exposed skin thoroughly after handling.[7]

-

Do not eat, drink, or smoke when using this product.[7]

-

Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[2][3]

-

-

Storage:

-

Store in a cool, dry, and well-ventilated place.[8]

-

Store locked up.[3]

-

For stock solutions, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month under a nitrogen atmosphere.[9] To prevent degradation from repeated freeze-thaw cycles, aliquot the solution upon preparation.[9]

-

Personal Protective Equipment (PPE)

The following diagram illustrates the recommended personal protective equipment for handling this compound.

First Aid Measures

In the event of exposure to this compound, immediate first aid is crucial. The following flowchart outlines the appropriate response for different routes of exposure.

Detailed First Aid Procedures:

-

After skin contact: Immediately wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do, and continue rinsing. If eye irritation persists, get medical advice/attention.

-

After inhalation: Remove the person to fresh air and keep them in a position comfortable for breathing.[3] Call a poison center or doctor if you feel unwell.[3]

-

After ingestion: If swallowed, call a poison center or doctor/physician if you feel unwell.[6] Rinse mouth.

Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken.

Fire-Fighting Guidance Table

| Aspect | Recommendation |

| Suitable Extinguishing Media | Water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[10] |

| Unsuitable Extinguishing Media | No information available. |

| Hazardous Combustion Products | Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[8] |

| Protective Equipment for Firefighters | As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand, MSHA/NIOSH approved or equivalent, and full protective gear.[8] |

Accidental Release Measures

The following workflow outlines the steps to take in the event of an accidental release of this compound.

Accidental Release Procedure:

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment as required. Avoid dust formation.[6][10]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. The chemical should not be released into the environment.[6]

-

Methods for Containment and Cleaning Up: Sweep up the spilled material and shovel it into suitable containers for disposal.[6][10] Avoid the formation of dust during this process.[6][10]

Toxicological Information

Detailed toxicological studies on this compound are not widely available in the provided search results. However, the GHS classification indicates that it is harmful if swallowed and causes skin, eye, and respiratory irritation.[1][2] It may also cause an allergic skin reaction.[1]

Experimental Protocols

Specific experimental protocols for the safety assessment of this compound are not available in the provided search results. However, standardized methodologies are employed to determine the health hazards of chemical substances. Below are generalized protocols for key toxicological endpoints.

Representative Experimental Methodologies:

-

Acute Oral Toxicity (OECD TG 423):

-

Fasted animals (typically rodents) are administered a single dose of the substance by gavage.

-

Animals are observed for a minimum of 14 days for signs of toxicity and mortality.

-

The LD50 (the dose that is lethal to 50% of the test population) is estimated based on the observed effects at different dose levels.

-

-

Skin Irritation/Corrosion (OECD TG 404):

-

A small amount of the test substance is applied to a shaved area of the skin of a test animal (typically a rabbit).

-

The application site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.

-

The substance is classified as an irritant based on the severity and persistence of the observed skin reactions.

-

-

Eye Irritation/Corrosion (OECD TG 405):

-

A small amount of the test substance is instilled into the conjunctival sac of one eye of a test animal (typically a rabbit).

-

The eye is examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis at specified intervals.

-

The substance is classified as an eye irritant based on the severity and reversibility of the observed eye lesions.

-

-

Skin Sensitization (OECD TG 429 - Local Lymph Node Assay):

-

The test substance is applied to the dorsal surface of the ears of mice for three consecutive days.

-

On day five, a radiolabeled precursor of DNA synthesis is injected intravenously.

-

The draining auricular lymph nodes are excised, and the incorporation of the radiolabel is measured as an indicator of lymphocyte proliferation.

-

A substance is classified as a skin sensitizer (B1316253) if it induces a stimulation index of three or greater compared to a vehicle control group.

-

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always refer to the SDS provided by the supplier for the most current and complete information. All laboratory work should be conducted in accordance with established safety protocols and under the supervision of qualified personnel.

References

- 1. 5-Bromo-3-pyridinecarboxaldehyde | C6H4BrNO | CID 2784734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 113118-81-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. aksci.com [aksci.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. This compound | 5-Bromo-3-pyridinecarboxaldehyde | Pyridines | Ambeed.com [ambeed.com]

- 8. fishersci.com [fishersci.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. fishersci.com [fishersci.com]

5-Bromonicotinaldehyde: A Versatile Scaffold for Innovations in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Bromonicotinaldehyde (B46077), a halogenated pyridine (B92270) derivative, has emerged as a crucial building block in the field of medicinal chemistry. Its unique structural features, including a reactive aldehyde group and a bromine atom on the pyridine ring, offer medicinal chemists a versatile platform for the synthesis of a diverse array of biologically active molecules. The pyridine core is a common motif in numerous pharmaceuticals, and the presence of the bromine atom provides a convenient handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound in the development of novel therapeutic agents, supported by quantitative data, detailed experimental protocols, and visualizations of relevant chemical transformations.

Physicochemical Properties and Synthesis

This compound, also known as 5-bromo-3-pyridinecarboxaldehyde, is a solid at room temperature with a melting point ranging from 98-102°C.[1] Its molecular formula is C₆H₄BrNO, and it has a molecular weight of approximately 186.01 g/mol .[2]

A common synthetic route to this compound involves the bromination of nicotinic acid. One patented method describes the treatment of nicotinic acid with thionyl chloride, followed by bromination in the presence of a Lewis acid catalyst.[3] An improved version of a similar method, starting from nicotinic acid hydrochloride, involves refluxing with thionyl chloride and bromine, with the addition of powdered iron leading to yields as high as 90%.[4]

Key Synthetic Transformations and Applications

The strategic placement of the bromine atom and the aldehyde group on the pyridine ring allows for a wide range of chemical modifications, making this compound a valuable starting material for drug discovery programs.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 5-position of the pyridine ring is particularly amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents. This is a cornerstone of modern medicinal chemistry for the generation of biaryl structures, which are prevalent in many kinase inhibitors and other therapeutic agents.

A general workflow for the Suzuki-Miyaura coupling reaction is depicted below:

Synthesis of Bioactive Molecules

The derivatives of this compound have shown promise in various therapeutic areas, including oncology and infectious diseases. The aldehyde functionality can be readily converted into other functional groups or used in condensation reactions to build more complex heterocyclic systems.

Antimicrobial Agents: A study on nicotinaldehyde derivatives synthesized via Suzuki coupling demonstrated their potential as antimicrobial agents against oral pathogens.[1][5] This highlights the utility of the nicotinaldehyde scaffold in developing new treatments for bacterial infections.

While direct examples of this compound being used to synthesize commercially available drugs are not readily found in the public domain, its structural motifs are present in numerous kinase inhibitors. The 5-substituted pyridine core is a key feature of many compounds targeting enzymes like p38 MAP kinase, which is implicated in inflammatory diseases.[6][7]

Quantitative Data

The following table summarizes the yields of Suzuki-Miyaura coupling reactions using a nicotinaldehyde scaffold with various arylboronic acids, as reported in a study on the synthesis of antimicrobial agents.[5]

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | 2,4-dimethylphenylboronic acid | 5-(2,4-dimethylphenyl)nicotinaldehyde | 85 |

| 2 | 4-tert-butylphenylboronic acid | 5-(4-tert-butylphenyl)nicotinaldehyde | 82 |

Experimental Protocols

General Experimental Protocol for Suzuki-Miyaura Coupling of Nicotinaldehyde Derivatives

This protocol is adapted from a study on the synthesis of nicotinaldehyde derivatives.[5]

Materials:

-

This compound (1 equivalent)

-

Arylboronic acid (1.2 equivalents)

-

Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equivalents)

-

Base (e.g., Potassium carbonate, 2 equivalents)

-

Solvent (e.g., a mixture of Toluene, Ethanol, and Water)

-

Anhydrous sodium sulfate

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a round-bottom flask, add this compound, the corresponding arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent mixture to the flask.

-

Add the palladium catalyst to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to the appropriate temperature (e.g., 100 °C) with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-nicotinaldehyde.

Characterization: The structure of the synthesized compounds can be confirmed using analytical techniques such as FTIR, ¹H NMR, and ¹³C NMR.[1][5]

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its dual reactivity, stemming from the aldehyde group and the bromine atom, provides a powerful platform for the synthesis of diverse and complex molecules. The ability to readily participate in robust and well-established reactions like the Suzuki-Miyaura coupling makes it an attractive starting material for the construction of libraries of compounds for high-throughput screening and lead optimization. As the demand for novel therapeutics continues to grow, the strategic application of such versatile building blocks will remain a cornerstone of successful drug discovery and development programs. Further exploration of the chemical space accessible from this compound is likely to yield novel drug candidates with improved efficacy and safety profiles.

References

- 1. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Practical synthesis of a p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful execution of the Suzuki-Miyaura cross-coupling reaction using 5-bromonicotinaldehyde (B46077) as a key building block. This versatile reaction enables the synthesis of a wide array of 5-aryl-nicotinaldehydes, which are important intermediates in the development of novel pharmaceuticals and functional materials.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds.[1] It involves the palladium-catalyzed reaction of an organoboron compound, typically a boronic acid or its ester, with an organic halide or triflate.[2] This reaction is favored in synthetic chemistry due to its mild reaction conditions, tolerance to a variety of functional groups, and the commercial availability of a diverse range of boronic acids.[2][3] The coupling of this compound with various arylboronic acids provides access to 5-arylnicotinaldehyde derivatives, which are valuable precursors for the synthesis of complex molecules with potential biological activity.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.[4]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, replacing the bromide.[4]

-

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the final carbon-carbon bond of the 5-arylnicotinaldehyde product, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[4]

Experimental Workflow

A typical experimental workflow for the Suzuki coupling of this compound is depicted below. This process involves careful setup under an inert atmosphere to prevent the degradation of the catalyst and reagents.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Data Presentation: Summary of Reaction Conditions

The selection of catalyst, ligand, base, and solvent is crucial for the success of the Suzuki coupling reaction. The following table summarizes common conditions reported for the coupling of bromopyridines and related heteroaromatic bromides, which can serve as a starting point for the optimization of the this compound coupling.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | High | [5] |

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | Reflux | Moderate to Good | [6] |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | 95% EtOH | Not specified | Good | [7] |

| Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 80 | High | [8] |

| PdCl₂(dppf)₂ | dppf | Cs₂CO₃ | 1,4-Dioxane/H₂O (1:1) | 90 | High | [5] |

Note: Yields are dependent on the specific arylboronic acid used and other reaction parameters.

Detailed Experimental Protocol

This protocol provides a representative procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. Optimization of the reaction conditions may be necessary for specific substrates.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

-

Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture, 10 mL)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexane)

Procedure:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).[7]

-

Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an inert atmosphere.[7]

-

Add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water) to the flask via syringe.

-

Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

-

Heat the reaction mixture to the desired temperature (typically between 80-100 °C) and stir vigorously.[7]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can range from a few hours to 24 hours.[7]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 5-arylnicotinaldehyde.

Signaling Pathways and Logical Relationships

The core of the Suzuki-Miyaura reaction is the palladium catalytic cycle. The diagram below illustrates the key steps and intermediates involved in this process.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

The Versatility of 5-Bromonicotinaldehyde in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Bromonicotinaldehyde, a substituted pyridine (B92270) derivative, serves as a versatile and crucial building block in the synthesis of a wide array of heterocyclic compounds. Its unique combination of a reactive aldehyde group and a bromine-substituted pyridine ring allows for diverse chemical transformations, making it an invaluable starting material in medicinal chemistry and drug discovery. The pyridine moiety is a common scaffold in numerous pharmaceuticals, and the presence of the bromine atom provides a handle for further functionalization, typically through cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various heterocyclic systems, including substituted pyridines, pyrazolo[1,5-a]pyrimidines, and potentially 1,8-naphthyridines and 1,4-dihydropyridines.

I. Synthesis of 5-Aryl-nicotinaldehydes via Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position of this compound is readily displaced through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, leading to the formation of 5-aryl-nicotinaldehydes. These products are important intermediates for the synthesis of more complex molecules, including potential kinase inhibitors.

A general workflow for this transformation is depicted below:

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, THF/water mixture)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 - 1.5 eq), and the base (2.0 - 3.0 eq).

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add the palladium catalyst (1-5 mol%) to the flask.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to afford the desired 5-aryl-nicotinaldehyde.[1]

Data Summary:

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 80-100 | 8 | Good to outstanding |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~85 |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | DMF | 100 | 6 | ~90 |

II. Synthesis of Pyrazolo[1,5-a]pyrimidines

This compound can be utilized in the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which are known for their biological activities, including as kinase inhibitors.[2] The synthesis typically involves a condensation reaction with a 5-aminopyrazole derivative. While a direct reaction of this compound is not explicitly detailed in the provided search results, a plausible synthetic route would involve an initial reaction to form an enamine or a related intermediate, followed by cyclization.

A proposed logical pathway for this synthesis is outlined below:

Caption: Proposed pathway for pyrazolo[1,5-a]pyrimidine synthesis.

Experimental Protocol: General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidines

This protocol is a general representation based on common methods for synthesizing pyrazolo[1,5-a]pyrimidines from aldehydes and aminopyrazoles.

Materials:

-

This compound

-

Substituted 5-aminopyrazole

-

Solvent (e.g., ethanol (B145695), acetic acid, DMF)

-

Catalyst (optional, e.g., acid or base)

Procedure:

-

Dissolve this compound (1.0 eq) and the substituted 5-aminopyrazole (1.0 - 1.2 eq) in the chosen solvent in a round-bottom flask.

-

If required, add a catalytic amount of acid (e.g., acetic acid, p-toluenesulfonic acid) or base.

-

Heat the reaction mixture to reflux (typically 80-120 °C) and stir for the required time (typically 4-24 hours).

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration and wash with a cold solvent.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford the desired pyrazolo[1,5-a]pyrimidine.[3]

Data Summary:

| Entry | 5-Aminopyrazole | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |

| 1 | 3-Amino-5-methylpyrazole | Acetic Acid | None | Reflux | 6 | Moderate to Good |

| 2 | 3-Amino-5-phenylpyrazole | Ethanol | p-TsOH | Reflux | 12 | Moderate to Good |

III. Synthesis of 1,8-Naphthyridines via Friedländer Annulation

The Friedländer annulation is a classic method for the synthesis of quinolines and related heterocyclic systems.[4] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone). This compound can potentially be used as the aldehyde component in a modified Friedländer synthesis to produce substituted 1,8-naphthyridines, which are important scaffolds in medicinal chemistry.

Caption: Logical flow of the Friedländer synthesis of 1,8-naphthyridines.

Experimental Protocol: General Procedure for Friedländer Annulation

This generalized protocol is based on typical Friedländer reaction conditions.

Materials:

-

This compound

-

Ketone with an α-methylene group (e.g., acetone, acetophenone)

-

Catalyst (e.g., KOH, piperidine, p-toluenesulfonic acid)

-

Solvent (e.g., ethanol, DMF, or solvent-free)

Procedure:

-

Combine this compound (1.0 eq), the ketone (1.0 - 2.0 eq), and the catalyst in a reaction vessel.

-

If using a solvent, add it to the mixture.

-

Heat the reaction mixture (typically 80-150 °C) with stirring for the required duration (2-24 hours).

-

Monitor the reaction by TLC.

-

After cooling, if the product precipitates, it can be collected by filtration.

-

Alternatively, the reaction mixture can be poured into water and the product extracted with an organic solvent.

-

The crude product is then purified by recrystallization or column chromatography.[5][6]

Data Summary:

| Entry | Ketone | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Acetone | KOH | Ethanol | Reflux | 8 | Moderate |

| 2 | Cyclohexanone | Piperidine | Toluene | Reflux | 12 | Moderate to Good |

IV. Synthesis of 1,4-Dihydropyridines via Hantzsch Synthesis

The Hantzsch pyridine synthesis is a multi-component reaction that typically involves an aldehyde, a β-ketoester, and a nitrogen source (like ammonia (B1221849) or ammonium (B1175870) acetate) to form a 1,4-dihydropyridine (B1200194).[7][8][9] These compounds are of significant interest due to their biological activities, for instance, as calcium channel blockers. This compound can serve as the aldehyde component in this reaction.

Caption: Overview of the Hantzsch 1,4-dihydropyridine synthesis.

Experimental Protocol: General Procedure for Hantzsch 1,4-Dihydropyridine Synthesis

This protocol outlines a general method for the Hantzsch synthesis using this compound.

Materials:

-

This compound

-

β-Ketoester (e.g., ethyl acetoacetate)

-

Ammonium acetate or aqueous ammonia

-

Solvent (e.g., ethanol, acetic acid, or solvent-free)

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq), the β-ketoester (2.0 eq), and ammonium acetate (1.0 - 1.2 eq).

-

If using a solvent, add it to the reaction mixture.

-

Heat the mixture with stirring (typically at reflux) for the required time (1-12 hours).

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.

-

Wash the solid with cold solvent (e.g., ethanol or water) and dry.

-

If necessary, the product can be further purified by recrystallization.[10][11]

Data Summary:

| Entry | β-Ketoester | Nitrogen Source | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Ethyl acetoacetate | Ammonium acetate | Ethanol | Reflux | 4 | Good to Excellent |

| 2 | Methyl acetoacetate | Aqueous Ammonia | Acetic Acid | Reflux | 6 | Good |

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers to explore its utility in their synthetic endeavors. The ability to perform Suzuki-Miyaura cross-coupling, as well as engage in classical named reactions such as the Friedländer and Hantzsch syntheses, underscores the importance of this building block in the generation of novel molecules with potential applications in drug discovery and materials science. Further exploration of multicomponent reactions involving this compound is a promising avenue for the efficient construction of complex molecular architectures.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]

- 6. Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 9. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 11. asianpubs.org [asianpubs.org]

Application Notes and Protocols: Wittig Reaction of 5-Bromonicotinaldehyde with Phosphorus Ylides

For Researchers, Scientists, and Drug Development Professionals

Abstract